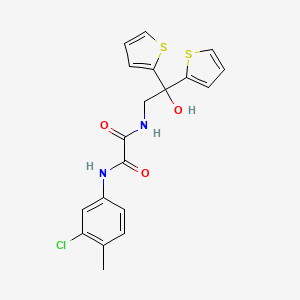
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under controlled conditions to yield the desired oxalamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
- N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide
Uniqueness
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, as well as the di(thiophen-2-yl)ethyl group. These structural features may impart specific chemical and biological properties that distinguish it from similar compounds.
生物活性
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.
- Molecular Formula : C₁₉H₁₇ClN₂O₃S₂
- Molecular Weight : 420.9 g/mol
- CAS Number : 2034590-20-8
The compound features a complex structure that includes a chloro-substituted phenyl group and thiophene rings, which are known to influence biological activity significantly.
Synthesis
The synthesis of this compound typically involves:
- Formation of Oxalyl Chloride Derivative : Reaction of 3-chloro-4-methylaniline with oxalyl chloride.
- Condensation Reaction : The resulting oxalyl chloride is then reacted with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under controlled conditions to yield the desired oxalamide .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| N1-(3-chloro-4-methylphenyl) ... | E. coli, Staphylococcus aureus | Moderate to High |
| Thiophene Derivatives | Pseudomonas aeruginosa, Candida albicans | Significant |
Cytotoxicity Studies
Preliminary in vitro studies have assessed the cytotoxic effects of this compound using Brine Shrimp bioassays. Results indicated moderate cytotoxicity, suggesting potential for further investigation in cancer treatment .
The biological mechanisms underlying the activity of this compound are not fully elucidated but are hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes crucial for microbial survival.
- Receptor Modulation : Potential modulation of receptor signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene-based compounds demonstrated that derivatives similar to this compound exhibited lower Minimum Inhibitory Concentrations (MICs) against a range of bacterial strains compared to standard antibiotics such as ampicillin .
Study 2: Cytotoxic Potential
In another investigation focusing on cytotoxicity, compounds were tested against various cancer cell lines. The results indicated that certain substitutions on the thiophene rings enhanced cytotoxic effects, warranting further exploration into structure–activity relationships .
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12-6-7-13(10-14(12)20)22-18(24)17(23)21-11-19(25,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUPBGZJKYEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













